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molecular formula C6H6BrN B046623 2-Bromoaniline CAS No. 615-36-1

2-Bromoaniline

Cat. No. B046623
M. Wt: 172.02 g/mol
InChI Key: AOPBDRUWRLBSDB-UHFFFAOYSA-N
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Patent
US07091214B2

Procedure details

Diethyl malonate (101 mL, 0.989 mol) and 2-bromoaniline (50.g, 0.291 mol) were combined and heated at 180° C. for six hours. A Dean-Stark trap was used to collect the volatiles. The reaction was allowed to cool to ambient temperature overnight; a precipitate formed. The precipitate was isolated by filtration and combined with methanol (160 mL), water (800 mL), and solid sodium carbonate (105 g). The mixture was heated at reflux for two hours, allowed to cool to ambient temperature, and then cooled to 0° C. The mixture was adjusted to pH 2 with the addition of 3 N hydrochloric acid; a white precipitate formed. The precipitate was isolated by filtration, washed with water, and dried overnight on the filter funnel to provide 43 g of N-(2-bromophenyl)malonamic acid as a white solid.
Quantity
101 mL
Type
reactant
Reaction Step One
Quantity
0.291 mol
Type
reactant
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Quantity
160 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=[O:8])[CH2:2][C:3]([O:5]CC)=O.[Br:12][C:13]1[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=1[NH2:15].C(=O)([O-])[O-].[Na+].[Na+].Cl>O.CO>[Br:12][C:13]1[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=1[NH:15][C:3](=[O:5])[CH2:2][C:1]([OH:9])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
101 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
0.291 mol
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Step Three
Name
Quantity
105 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to collect the volatiles
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
a precipitate formed
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight on the filter funnel
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)NC(CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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